molecular formula C21H30N4O5S. C4H4O4 B602142 Acotiamide impurity 8 Maleate CAS No. 185105-17-3

Acotiamide impurity 8 Maleate

カタログ番号: B602142
CAS番号: 185105-17-3
分子量: 566.63
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of acotiamide impurity 8 maleate involves multiple steps, starting from basic raw materials such as 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine. The synthetic route typically includes:

Industrial production methods follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

化学反応の分析

Acotiamide impurity 8 maleate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

科学的研究の応用

作用機序

The mechanism of action of acotiamide impurity 8 maleate is not fully understood. it is believed to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine . By inhibiting this enzyme, the compound may enhance acetylcholine-induced contractions and motility in the gastrointestinal tract. This mechanism is similar to that of acotiamide, which is used to treat functional dyspepsia .

類似化合物との比較

Acotiamide impurity 8 maleate can be compared with other impurities and related compounds of acotiamide:

    Acotiamide impurity 1: Similar in structure but lacks the maleate moiety.

    Acotiamide impurity 2: Contains different substituents on the thiazole ring.

    Acotiamide impurity 3: Features a different amide linkage.

The uniqueness of this compound lies in its specific structure, which includes both the thiazole ring and the maleate moiety. This combination may influence its chemical reactivity and biological activity, distinguishing it from other related compounds .

生物活性

Acotiamide impurity 8 maleate is a derivative of acotiamide, a compound primarily used in the treatment of functional dyspepsia (FD). Understanding the biological activity of this impurity is crucial for assessing its potential effects and safety profile. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Acotiamide

Acotiamide is chemically defined as N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide, with the molecular formula C21H30N4O5S. It acts primarily as an acetylcholinesterase inhibitor and has been shown to enhance gastrointestinal motility by increasing acetylcholine release in the enteric nervous system. This mechanism of action is particularly relevant in treating symptoms associated with impaired gastrointestinal motility, such as bloating and early satiety.

Acotiamide and its impurities, including impurity 8 maleate, exert their biological effects through several mechanisms:

  • Acetylcholinesterase Inhibition : Acotiamide inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine, which enhances gastrointestinal motility.
  • Muscarinic Receptor Antagonism : It acts on muscarinic autoreceptors in the enteric nervous system, contributing to improved gastric accommodation and motility .

Efficacy in Clinical Studies

Clinical trials have demonstrated that acotiamide significantly improves symptoms related to FD. A notable study highlighted the following results:

Endpoint Acotiamide ER 300 mg OD (N=109) Acotiamide 100 mg TID (N=110) Difference (95% CI) p-value
Primary endpoint responder rate92.66%92.73%-0.1 (-7.0, 6.8)1.0000
Elimination rate for upper abdominal bloating2.75%3.64%-3.8 (-3.8, 8.8)1.0000

These results indicate comparable efficacy between different dosing regimens of acotiamide .

Case Studies

A multicenter randomized controlled trial involving patients with FD revealed that:

  • Global Assessment : 52.2% of patients receiving acotiamide reported significant symptom relief compared to 34.8% in the placebo group (p<0.001).
  • Symptom Elimination : The elimination rate for meal-related symptoms was significantly higher in the acotiamide group (15.3%) compared to placebo (9.0%) (p=0.004) over a four-week treatment period .

Safety Profile

The safety profile of acotiamide and its impurities has been evaluated across various studies:

  • Adverse events were reported at similar rates between acotiamide and placebo groups, indicating a favorable safety profile.
  • No significant cardiovascular effects were noted during treatment .

特性

CAS番号

185105-17-3

分子式

C21H30N4O5S. C4H4O4

分子量

566.63

外観

Solid Powder

純度

> 95%

数量

Milligrams-Grams

同義語

N-(2-(diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazoleate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。